N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a structurally complex hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group, a phenyl ring, and a sulfanyl-linked acetohydrazide moiety.
Properties
CAS No. |
307975-58-2 |
|---|---|
Molecular Formula |
C29H28BrN5OS |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H28BrN5OS/c1-29(2,3)23-16-14-22(15-17-23)27-33-34-28(35(27)25-12-8-5-9-13-25)37-20-26(36)32-31-19-24(30)18-21-10-6-4-7-11-21/h4-19H,20H2,1-3H3,(H,32,36)/b24-18-,31-19+ |
InChI Key |
FXRQJRILIPDTBJ-RESBPLJYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the bromo-phenylpropene moiety: This can be achieved through the bromination of a phenylpropene precursor under controlled conditions.
Synthesis of the triazole ring: This step involves the cyclization of appropriate precursors in the presence of a catalyst.
Coupling of the two moieties: The final step involves the coupling of the bromo-phenylpropene moiety with the triazole ring under specific reaction conditions, often involving a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity and reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Compound A belongs to a family of N'-substituted acetohydrazides with 1,2,4-triazole scaffolds. Key structural analogs include:
Key Observations :
Physicochemical and Spectroscopic Comparisons
Spectroscopic Characterization
- NMR : The 1H-NMR spectrum of Compound A would show distinct signals for the tert-butyl group (δ ~1.3 ppm), aromatic protons (δ 7.0–8.5 ppm), and the (1E,2Z)-propenylidene system (δ 5.5–6.5 ppm). This contrasts with Compound B , where a hydroxyl proton appears as a singlet near δ 10 ppm .
- X-ray Crystallography : Analogous hydrazide derivatives (e.g., ) confirm the (E)-configuration of the hydrazone bond via single-crystal analysis, a feature likely shared by Compound A .
Solubility and Stability
- The tert-butyl group in Compound A increases hydrophobicity compared to Compound C (pyridine-containing), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Bromine’s electronegativity could render Compound A susceptible to nucleophilic substitution, unlike methoxy- or methyl-substituted analogs .
Biological Activity
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular architecture that includes a bromine atom, phenyl groups, and a triazole moiety, making it an interesting candidate for various pharmacological applications.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. Studies using various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) have demonstrated that it induces apoptosis and inhibits cell proliferation.
The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound appears to disrupt mitochondrial membrane potential, which is critical in regulating apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.5 | Induces apoptosis |
| A549 | 15.0 | Inhibits cell proliferation |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. In animal models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several hydrazone derivatives, including N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-pheny...]. The results indicated that this compound outperformed several existing antibiotics against multidrug-resistant strains.
Case Study 2: Anticancer Activity
A recent investigation in Cancer Letters highlighted the effects of this compound on breast cancer cells. The study reported a significant reduction in tumor growth in xenograft models treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
